2-Ethylhexyl decanoate
Description
Significance and Context in Contemporary Chemical Science
2-Ethylhexyl decanoate (B1226879) (CAS 73947-30-5) is a branched-chain ester that has garnered significant attention in contemporary chemical science due to its versatile physicochemical properties. It is synthesized from the reaction of 2-ethylhexanol and decanoic acid. The presence of the bulky 2-ethylhexyl group imparts unique characteristics such as low volatility, high hydrophobicity, and thermal stability. These properties make it a valuable component in a wide array of industrial and consumer products.
In the realm of materials science, 2-Ethylhexyl decanoate is utilized as a plasticizer in the manufacturing of plastics and rubber, enhancing their flexibility and durability. lookchem.com Its high solvency and low volatility also make it an effective solvent and viscosity regulator in adhesives and coatings. lookchem.com In the lubricants industry, it serves as a viscosity regulator, maintaining the lubricant's effectiveness at high temperatures due to its minimal evaporation rate. lookchem.comdtic.mil
Perhaps its most prominent application is in the cosmetics and personal care industry. lookchem.com Here, it functions as an emollient and conditioning agent, providing a smooth texture and improving the spreadability of formulations like skin creams, lotions, and hair care products. Its hydrophobic nature allows it to form a non-greasy, protective barrier on the skin, reducing water loss.
The compound's structure, a branched-chain ester, is key to its functionality. Compared to its linear isomers like octyl decanoate, the branching in the 2-ethylhexyl group reduces crystallinity and enhances solubility in nonpolar solvents. This structural feature is critical for its performance in diverse formulations, from industrial inks to cosmetic emulsions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.48 g/mol |
| CAS Number | 73947-30-5 |
| Boiling Point | 326.5°C at 760 mmHg |
| Flash Point | 153.2°C |
| Density | 0.863 g/cm³ |
| Vapor Pressure | 0.000215 mmHg at 25°C |
| Refractive Index | 1.441 |
Data sourced from multiple references. lookchem.comlookchem.comchemeo.com
Historical Perspectives in Ester Chemistry Research
The study of esters, the class of compounds to which this compound belongs, has a rich history that forms the foundation of modern organic synthesis. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin. britannica.com
A pivotal moment in ester chemistry was the development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier. mdpi.com This acid-catalyzed reaction between a carboxylic acid and an alcohol became the benchmark method for ester synthesis and is still widely practiced today. mdpi.comresearchgate.net The classic catalysts for this reaction are strong mineral acids like sulfuric acid and hydrochloric acid. encyclopedia.comwikipedia.org The mechanism involves the activation of the carboxylic acid's carbonyl group by the acid catalyst, allowing for a nucleophilic attack by the alcohol. mdpi.com
Throughout the 20th century, research focused on overcoming the limitations of Fischer-Speier esterification, such as its reversible nature and sometimes slow reaction times. researchgate.net This led to the development of techniques to remove water, a byproduct of the reaction, to drive the equilibrium towards the product side. researchgate.net The first patent for a continuous process for manufacturing esters was granted in 1921, enabling large-scale industrial production. encyclopedia.com
Further advancements included the development of alternative catalysts. During World War II, German chemists developed solid acid catalysts, or ion exchange resins, for ester production. encyclopedia.com In more recent decades, the field has seen the rise of enzymatic catalysis, particularly using lipases, as a "Green Chemistry" approach. preprints.org These biocatalytic methods operate under milder conditions of temperature and pressure, often leading to higher purity products. preprints.org The synthesis of esters like this compound now benefits from this wide range of historical and modern synthetic strategies, from classic acid catalysis to advanced biocatalytic processes. preprints.org
Scope and Research Objectives for this compound Studies
Research on this compound is multifaceted, driven by its industrial importance and the need to optimize its synthesis and application. The primary objectives of these studies can be categorized into synthesis, characterization, and application-specific investigations.
Synthesis Research: A major focus is on developing efficient and sustainable methods for producing this compound. This includes optimizing traditional chemical catalysis and exploring novel catalytic systems.
Chemical Catalysis: Research investigates various acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, to improve reaction yields and rates. Studies also explore reaction conditions like temperature and pressure, including synthesis in supercritical CO₂ to enhance mass transfer and selectivity.
Enzymatic Catalysis: A significant area of research is the use of immobilized lipases as biocatalysts. preprints.orggoogle.com This approach is part of a broader trend towards greener chemical processes. Research objectives include finding robust enzymes, optimizing reaction conditions (like temperature and substrate molar ratios), and developing solvent-free systems to make the process more environmentally friendly and cost-effective. preprints.orgresearchgate.net
Characterization and Comparative Studies: Research aims to thoroughly characterize the physicochemical properties of this compound and compare them to similar esters. This helps in understanding its unique advantages and selecting the right ester for a specific application. For instance, studies compare its properties like melting point, volatility, and thermal stability against linear-chain analogs (e.g., octyl decanoate) and esters with different chain lengths (e.g., 2-ethylhexyl laurate).
Application-Specific Research:
Cosmetics: Studies investigate its role as an emollient, focusing on properties like skin feel, spreadability, and its ability to act as a solvent for other cosmetic ingredients. atamanchemicals.com
Lubricants: Research explores its performance as a base stock or additive in lubricant formulations, particularly focusing on its viscosity, thermal stability, and low-temperature properties. lookchem.comresearchgate.net
Drug Delivery: The compound's biocompatibility and ability to dissolve lipophilic drugs have made it a subject of investigation for use in drug delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients.
Table 2: Overview of Synthesis Methods for this compound
| Synthesis Method | Catalyst / Conditions | Key Research Objectives |
|---|---|---|
| Acid-Catalyzed Esterification | Sulfuric acid, p-toluenesulfonic acid; Reflux conditions (100–150°C). | Optimizing temperature, catalyst loading, and reaction time for high conversion rates. |
| Supercritical CO₂-Mediated Synthesis | Zirconium oxide or Amberlyst 15 catalyst; High pressure (150–250 bar). | Enhancing mass transfer, improving selectivity, and developing continuous flow systems. |
| Enzymatic Synthesis | Immobilized lipases (e.g., from Candida antarctica); Milder temperatures (30-70°C). preprints.orggoogle.com | Achieving high conversion in solvent-free media, catalyst reusability, process optimization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYIWOWYMLEPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867776 | |
| Record name | decanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73947-30-5 | |
| Record name | 2-Ethylhexyl caprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73947-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethylhexyl caprate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073947305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | decanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ETHYLHEXYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4H583N13K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Process Engineering of 2 Ethylhexyl Decanoate
Chemical Esterification Routes
Conventional synthesis of 2-Ethylhexyl Decanoate (B1226879) is achieved through chemical esterification, a robust and widely understood method. This typically involves the reaction of decanoic acid with 2-ethylhexanol, driven by a catalyst and heat.
The most common chemical synthesis route is the Fischer-Speier esterification, which utilizes a strong acid catalyst. libretexts.orgcerritos.edu The mechanism for this reaction is a reversible, multi-step process:
Protonation : The process begins with the protonation of the carbonyl oxygen of decanoic acid by the acid catalyst (e.g., sulfuric acid). This activation step increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk
Nucleophilic Attack : The alcohol, 2-ethylhexanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. cerritos.eduyoutube.com
Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the original carboxylic acid, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. cerritos.edumasterorganicchemistry.com
Deprotonation : Finally, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 2-Ethylhexyl Decanoate, and regenerate the acid catalyst. cerritos.educhemguide.co.uk
To achieve high conversion rates, the equilibrium of this reversible reaction is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by continuously removing the water as it is formed. libretexts.orgmasterorganicchemistry.com
To overcome issues associated with homogeneous catalysts like sulfuric acid, such as corrosion and difficult separation, heterogeneous solid acid catalysts are increasingly employed. acs.org These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture and allowing for their reuse. mdpi.com
Common heterogeneous catalysts for this type of esterification include:
Ion-Exchange Resins : Strong cation exchange resins like Amberlyst-15 have proven effective. For the related synthesis of 2-ethylhexyl nonanoate, Amberlyst-15 achieved an 85% conversion of nonanoic acid at 363 K with a 5:1 alcohol-to-acid molar ratio. nicl.itresearchgate.net Similarly, Amberlyst-15 and Amberlyst 36 have been used for the synthesis of 2-ethylhexyl acetate (B1210297). acs.orgdergipark.org.tr
Sulfated Zirconia (SO₄²⁻/ZrO₂) : This solid superacid catalyst is highly selective and robust, making it suitable for fatty acid esterification. researchgate.net It has been studied for the synthesis of 2-ethylhexyl dodecanoate, a structurally similar ester. researchgate.netcapes.gov.br Incorporating other metals, like aluminum, into the zirconia structure can further enhance catalytic activity and stability. rsc.org
Table 1: Performance of Heterogeneous Catalysts in Similar Esterification Reactions
| Catalyst | Reactants | Product | Temperature | Key Findings/Conversion | Source |
|---|---|---|---|---|---|
| Amberlyst-15 | Nonanoic Acid + 2-Ethylhexanol | 2-Ethylhexyl Nonanoate | 363 K | 85% conversion of nonanoic acid. | nicl.itresearchgate.net |
| Amberlyst-15 | Acetic Acid + 2-Ethylhexanol | 2-Ethylhexyl Acetate | Not specified | Quantitative conversion achievable in reactive distillation. | acs.org |
| Sulfated Zirconia | Dodecanoic Acid + 2-Ethylhexanol | 2-Ethylhexyl Dodecanoate | 400-470 K | Highly selective catalyst suitable for reactive distillation. | researchgate.net |
| Amberlite IR120 | Nonanoic Acid + 2-Ethylhexanol | 2-Ethylhexyl Nonanoate | 363 K | Demonstrated feasibility, though with potential mass transfer limitations. | nicl.it |
Process intensification aims to develop more efficient, cost-effective, and sustainable manufacturing processes. researchgate.net Reactive distillation (RD) is a prime example of such a strategy, integrating chemical reaction and distillation in a single unit. mdpi.com This technique is particularly advantageous for equilibrium-limited reactions like esterification. nih.gov
In the context of this compound synthesis, reactive distillation offers several benefits:
Enhanced Conversion : By continuously removing water (a byproduct) from the reaction zone, the reaction equilibrium is constantly shifted towards the formation of the ester, driving the reaction to completion. mdpi.comresearchgate.net
Energy and Capital Savings : Combining reaction and separation into one piece of equipment reduces the number of unit operations, leading to lower capital investment and reduced energy consumption compared to conventional batch reactor setups followed by separate distillation columns. nih.govdoi.org
Improved Selectivity : The immediate removal of products can prevent side reactions, thus increasing product selectivity. researchgate.net
The feasibility of using reactive distillation has been demonstrated for the production of various fatty acid esters, including 2-ethylhexyl acetate and 2-ethylhexyl dodecanoate, using catalysts like Amberlyst-15. acs.orgresearchgate.net The design of such a process involves a reactive section containing the catalyst, a stripping section to recover the high-purity ester, and a rectification section. acs.org
Enzymatic (Biocatalytic) Synthesis of this compound
As an alternative to chemical methods, biocatalysis using enzymes offers a "greener" route for ester synthesis. scielo.br Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose, capable of catalyzing esterification reactions under mild conditions and with high specificity. scielo.br The enzymatic synthesis of 2-ethylhexyl esters of fatty acids has been successfully demonstrated. aminer.cn
Lipase-catalyzed esterification generally proceeds via a two-step mechanism, often described as a Ping-Pong Bi-Bi mechanism. nih.govnih.gov
Acylation : The first step involves the acylation of the lipase (B570770). The carboxylic acid (decaonic acid) binds to the active site of the lipase, forming an acyl-enzyme intermediate. A molecule of water is released in this step. nih.govmdpi.com
Nucleophilic Attack by Alcohol : The alcohol (2-ethylhexanol) then acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of the ester (this compound) and the release of the free enzyme, which is then ready to start another catalytic cycle. nih.gov
This mechanism avoids the harsh conditions and corrosive catalysts of chemical synthesis, operating at lower temperatures and neutral pH. scielo.br However, the reaction can sometimes be inhibited by high concentrations of the substrates, a factor that needs to be considered in process design. mdpi.com
A key advantage of using lipases is their high degree of selectivity, which can be categorized as substrate specificity and regioselectivity. mdpi.compan.olsztyn.pl
Substrate Specificity : Lipases can exhibit a preference for certain types of substrates. For instance, a lipase might be more active towards fatty acids of a particular chain length or degree of unsaturation. This property allows for targeted synthesis and can be exploited to enrich specific fatty acids in a product. pan.olsztyn.pl
Regioselectivity : This refers to the enzyme's ability to catalyze a reaction at a specific position on a substrate molecule. mdpi.com In lipid chemistry, this is most often discussed in the context of triacylglycerols, where lipases can be classified as:
sn-1,3-selective : These lipases preferentially catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol (B35011) backbone, leaving the sn-2 position intact. openagrar.dedss.go.th Lipases from sources like Rhizomucor miehei and Aspergillus niger are known for this type of selectivity. mdpi.comnih.gov
Non-specific : These lipases act on all three positions of the glycerol molecule. dss.go.th
sn-2-selective : Lipases that act exclusively on the sn-2 position are rare. dss.go.th
This regioselectivity is crucial in producing structured lipids with specific fatty acids at defined positions on the glycerol backbone, which can have tailored physical and nutritional properties. pan.olsztyn.plopenagrar.de While directly related to triacylglycerols, the inherent positional preference of the enzyme's active site is the underlying principle that also governs its interaction with simpler alcohols like 2-ethylhexanol during esterification.
Lipase-Mediated Esterification Mechanisms
Enzyme Kinetics and Catalytic Efficiency (kcat/Km)
The efficiency of enzymatic synthesis of this compound is fundamentally governed by the kinetic parameters of the lipase catalysts employed. The catalytic efficiency, often expressed as the kcat/Km ratio, provides a measure of how efficiently an enzyme can convert a substrate into a product. A higher kcat/Km value signifies a more efficient enzyme. run.edu.ng
In the context of lipase-catalyzed esterification, the reaction typically follows a Ping-Pong Bi-Bi mechanism. This involves the initial binding of the fatty acid (decanoic acid) to the enzyme, forming an acyl-enzyme intermediate. Subsequently, the alcohol (2-ethylhexanol) binds to this complex, leading to the formation of the ester and regeneration of the free enzyme. nih.gov
While specific kcat/Km values for the synthesis of this compound are not extensively reported in the provided literature, the principles of enzyme kinetics are universally applicable. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate. run.edu.ng The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Studies on similar ester syntheses provide insights into the expected kinetic behavior. For instance, in the synthesis of other fatty acid esters, the kinetic models developed based on the Ping-Pong Bi-Bi mechanism have shown good correlation with experimental data. nih.govum.es The efficiency of these reactions is influenced by factors that affect kcat and Km, such as the source of the lipase, the reaction medium, and the specific substrates involved. run.edu.ng
Optimization of Biocatalytic Reaction Parameters
The yield and efficiency of the biocatalytic synthesis of this compound are highly dependent on the optimization of several key reaction parameters. These include temperature, pH, substrate molar ratio, and the reaction medium.
Temperature, pH, and Substrate Molar Ratio Effects
Temperature: Lipases, the biocatalysts used for ester synthesis, exhibit optimal activity within a specific temperature range. For example, in the synthesis of 2-ethylhexyl palmitate, a similar long-chain ester, a temperature of 40°C was found to be optimal when using immobilized lipase from Candida sp. 99-125. researchgate.net Other studies on related esters have explored temperatures up to 70°C, and even as high as 160°C in chemical catalysis, to achieve high conversion rates. researchgate.netcsic.es It is crucial to operate within the enzyme's stable temperature range to avoid denaturation and loss of activity. researchgate.net
pH: The pH of the reaction medium can significantly influence the ionization state of the enzyme's active site and the substrates, thereby affecting catalytic activity. While specific pH optimization data for this compound synthesis is not detailed in the provided results, lipases generally have an optimal pH range. For instance, lipase from Yarrowia lipolytica is often produced in a medium with a pH of 4.5. dergipark.org.tr Maintaining the optimal pH is critical for maximizing enzyme performance.
Substrate Molar Ratio: The molar ratio of the alcohol (2-ethylhexanol) to the fatty acid (decanoic acid) is a critical factor influencing the equilibrium of the esterification reaction. To drive the reaction towards the product side and achieve high conversion rates, an excess of one of the reactants is often used. mdpi.com For the synthesis of 2-ethylhexyl palmitate, a molar ratio of alcohol to acid of 1.3:1 resulted in over 95% conversion. csic.es In another study, a 1:5.5 molar ratio was identified as optimal for the synthesis of 2-ethylhexyl palmitate using ultrasound assistance. researchgate.net However, an excessive amount of alcohol can sometimes lead to enzyme inhibition. mdpi.com
The following table summarizes the optimized parameters from various studies on similar ester syntheses:
Optimized Reaction Parameters for Ester Synthesis
| Parameter | Optimal Value | Ester Synthesized | Catalyst | Reference |
|---|---|---|---|---|
| Temperature | 40°C | 2-Ethylhexyl Palmitate | Immobilized Candida sp. 99-125 | researchgate.net |
| Temperature | 70°C | Palm-based Ethylhexyl Ester | Sodium Methoxide (B1231860) | csic.es |
| Molar Ratio (Alcohol:Acid) | 1.3:1 | 2-Ethylhexyl Palmitate | Not Specified | csic.es |
| Molar Ratio (Acid:Alcohol) | 1:5.5 | 2-Ethylhexyl Palmitate | Not Specified | researchgate.net |
| Molar Ratio (POME:2EH) | 1:2 | Palm-based Ethylhexyl Ester | Sodium Methoxide | csic.es |
Solvent-Free Reaction Systems
Conducting the enzymatic synthesis of this compound in a solvent-free system is a key principle of green chemistry. mdpi.com This approach offers several advantages, including increased volumetric productivity, simplified downstream processing, and the elimination of hazardous organic solvents. mdpi.com The reaction medium in such systems consists solely of the substrates, 2-ethylhexanol and decanoic acid. mdpi.com
Several studies have successfully demonstrated the synthesis of related esters, such as 2-ethylhexyl palmitate and other fatty acid esters, in solvent-free media using immobilized lipases. researchgate.netpreprints.org For instance, the synthesis of 2-ethylhexyl esters from rapeseed oil fatty acid methyl esters was achieved with over 98% conversion in a solvent-free medium using Candida antarctica lipase. researchgate.net The use of solvent-free systems aligns with the goal of developing more sustainable and economically viable biocatalytic processes. mdpi.com
Enzyme Immobilization Techniques and Reusability Studies
A significant challenge in the industrial application of enzymatic processes is the high cost of lipases. mdpi.com Enzyme immobilization is a critical strategy to overcome this limitation by allowing for the recovery and repeated use of the biocatalyst, thereby improving process economics and stability. mdpi.commdpi.com
Various techniques are employed for lipase immobilization, including adsorption, entrapment, and covalent bonding. mdpi.commdpi.com Adsorption, a simple and cost-effective method, involves the physical binding of the enzyme to a support material like diatomite or silica (B1680970). mdpi.comort.edu.uy Entrapment consists of physically confining the enzyme within a porous matrix such as sodium alginate or agar-agar. dergipark.org.trmdpi.com Covalent bonding creates a strong and stable attachment between the enzyme and the support. mdpi.com
The reusability of immobilized lipases is a key performance indicator. For the synthesis of 2-ethylhexyl palmitate, lipase from Candida sp. 99-125 immobilized on a fabric membrane demonstrated good reusability for at least four batches. researchgate.netbmbreports.org In other studies, immobilized lipases have shown stability for up to five or even 30 cycles depending on the immobilization method and reaction conditions. researchgate.netresearchgate.netresearchgate.net
Immobilization Techniques and Reusability
| Immobilization Method | Support Material | Enzyme Source | Reusability | Reference |
|---|---|---|---|---|
| Adsorption | Diatomite | Candida sp. | Not specified | mdpi.com |
| Entrapment | Sodium Alginate, k-Carrageenan, Agar-Agar | Yarrowia lipolytica | Not specified | dergipark.org.tr |
| Covalent Bonding | Silica Gel Beads | Geobacillus stearothermophilus, Anoxybacillus flavithermus | Not specified | mdpi.com |
| Not specified | Fabric Membrane | Candida sp. 99-125 | At least 4 batches | researchgate.netbmbreports.org |
| Not specified | Microemulsion-based organogels | Rhizomucor miehei | No significant reduction in activity over 30 cycles | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. rroij.com
Key green chemistry principles applicable to this compound synthesis include:
Catalysis: The use of catalytic reagents, particularly enzymes (biocatalysts), is superior to stoichiometric reagents as they are highly selective, operate under mild conditions, and reduce waste. acs.orgnih.gov Enzymatic processes for ester synthesis are considered a greener alternative to traditional chemical methods. researchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic routes can offer high conversion rates, leading to better atom economy.
Use of Renewable Feedstocks: Oleochemical routes utilize renewable resources like vegetable oils as starting materials, which is a core principle of green chemistry. rroij.com
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of organic solvents is crucial. rroij.com Solvent-free reaction systems in biocatalytic synthesis are a prime example of this principle in action. mdpi.com
Design for Energy Efficiency: Enzymatic reactions typically occur under mild temperature and pressure conditions, reducing the energy requirements of the process compared to conventional chemical synthesis. nih.gov
Reduce Derivatives: The high specificity of enzymes often eliminates the need for protecting groups, which simplifies the synthesis and reduces the generation of waste. acs.org
By implementing these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible manufacturing practices.
Oleochemical Routes to this compound and Related Esters
Oleochemicals, which are derived from natural fats and oils, provide a renewable feedstock for the synthesis of this compound and other esters. These routes typically involve the transesterification or esterification of fatty acids or their methyl esters obtained from sources like palm oil or castor oil. csic.esanalis.com.my
One common oleochemical route is the transesterification of a fatty acid methyl ester (FAME), such as palm oil methyl ester (POME), with 2-ethylhexanol. csic.es This reaction is often catalyzed by a chemical catalyst like sodium methoxide and can achieve high conversion rates in a short period. csic.es For instance, the synthesis of a palm-based ethylhexyl ester via transesterification of POME with 2-ethylhexanol reached complete conversion in under 30 minutes at 70°C. csic.es
Another approach involves the direct esterification of a fatty acid with 2-ethylhexanol. For example, estolide 2-ethylhexyl esters can be synthesized through the condensation reaction of ricinoleic acid (derived from castor oil) and another fatty acid, followed by capping with 2-ethylhexyl alcohol using an acid catalyst like perchloric acid. analis.com.my
These oleochemical pathways offer a sustainable alternative to petroleum-based routes for producing esters. The properties of the resulting esters, such as their viscosity and low-temperature performance, can be tailored by selecting different fatty acid feedstocks. researchgate.net
Oleochemical Routes to Esters
| Starting Material | Reaction Type | Catalyst | Product | Reference |
|---|---|---|---|---|
| Palm Oil Methyl Ester (POME), 2-Ethylhexanol | Transesterification | Sodium Methoxide | Palm-based Ethylhexyl Ester | csic.es |
| Ricinoleic Acid, Lauric Acid, 2-Ethylhexyl Alcohol | Condensation/Esterification | Perchloric Acid | Estolide 2-Ethylhexyl Ester | analis.com.my |
| Oleic Acid, 2-Ethylhexanol | Epoxidation, Ring-opening Esterification | None (for ring-opening) | 2-Ethylhexyl Diester of Oleic Acid | researchgate.net |
Utilization of Renewable Feedstocks
The synthesis of this compound is traditionally reliant on petrochemical precursors. However, increasing environmental concerns and a drive towards a circular economy have spurred research into utilizing renewable feedstocks. acs.org The core components of this compound are decanoic acid (a C10 fatty acid) and 2-ethylhexanol. Both can be derived from biological sources, positioning the ester as a potential bio-based product.
Renewable routes to decanoic acid primarily involve the hydrolysis of triglycerides from plant oils, such as coconut or palm kernel oil, where it occurs naturally. warf.org Additionally, advancements in metabolic engineering have enabled the production of medium-chain fatty acids, including decanoic acid, through the fermentation of carbohydrates by engineered microbes like Escherichia coli. warf.org These biotechnological approaches offer a pathway to produce fatty acids from lignocellulosic biomass, agricultural residues, and other non-food feedstocks, thereby avoiding competition with food production. acs.orgnrel.gov
Similarly, 2-ethylhexanol, though conventionally produced via the hydroformylation of propylene, has potential bio-based synthesis routes. One promising pathway involves the fermentation of sugars to produce n-butanol, which can then be converted to 2-ethylhexanol through a Guerbet condensation reaction. While research into direct, cost-effective biological routes for 2-ethylhexanol from renewable sources is ongoing, the use of bio-based fatty acids in enzymatic esterification processes is well-established. acs.orggoogle.com
Enzymatic synthesis, particularly using immobilized lipases like Novozym® 435 (lipase B from Candida antarctica), is a key technology for producing esters from renewable feedstocks. mdpi.comnih.govmdpi.com This biocatalytic method operates under mild conditions, reduces energy consumption, and minimizes waste compared to traditional acid-catalyzed esterification. mdpi.comum.es The use of solvent-free systems in these enzymatic reactions further enhances their green credentials by simplifying downstream processing and eliminating volatile organic compounds. mdpi.comnih.gov
| Feedstock/Method | Target Product/Intermediate | Key Findings | Reference |
|---|---|---|---|
| Engineered E. coli | Medium-Chain Fatty Acids (C8-C12) | Strains developed to produce over 1 g/L of medium-chain free fatty acids from carbohydrate feedstocks. A high-flux thioesterase route showed production of 1-octanol (B28484) at gram per liter titers. | warf.org |
| Vegetable Oils (e.g., Canola, Soybean) | Fatty Acid Methyl Esters (Biodiesel) | Transesterification of triglycerides with methanol (B129727) yields biodiesel, which can serve as a solvent or a precursor for other chemical modifications. | rsc.org |
| Fatty Acids and Alcohols (from renewable sources) | Fatty Acid Esters | Enzymatic esterification using immobilized lipases (e.g., Novozym 435) is effective. A three-stage process involving reaction, water removal, and vacuum completion can achieve high conversion. | google.com |
| 2-Methylhexanoic Acid and 2-Ethylhexanol | 2-Ethylhexyl 2-Methylhexanoate | Successful biocatalytic synthesis using Novozym® 435 in a solvent-free system achieved high conversions at 70-80 °C. | nih.gov |
Epoxidation and Ring-Opening Esterification Strategies
An alternative and innovative pathway for synthesizing functionalized esters involves the epoxidation of unsaturated fatty acids followed by a ring-opening reaction. This strategy allows for the introduction of new functional groups and branching into the ester molecule, which can modify its physical properties, such as viscosity and low-temperature performance. While not a direct synthesis of standard this compound, this methodology is applied to produce structurally related esters with potentially enhanced properties, using renewable unsaturated fatty acids (e.g., oleic acid) as a starting point.
The process begins with the epoxidation of a double bond within an unsaturated fatty acid or its ester. This is commonly achieved using a peracid, such as peracetic or performic acid, generated in situ from hydrogen peroxide and a carboxylic acid. semanticscholar.orgmdpi.com The resulting epoxide, a highly reactive three-membered ring containing an oxygen atom (oxirane ring), can then be opened by a nucleophile.
In the context of ester synthesis, the ring-opening step is conducted using an alcohol, such as 2-ethylhexanol. The alcohol attacks one of the carbon atoms of the epoxide ring, leading to the formation of a hydroxyl group and an ether linkage. This reaction is typically catalyzed by an acid. researchgate.net For instance, the ring-opening of an epoxidized fatty acid methyl ester with 2-ethyl hexanol has been studied to produce branched esters with potential applications as biolubricants. researchgate.net The resulting product contains both an ester group from the original fatty acid and a new ether linkage and hydroxyl group from the ring-opening reaction. If the starting material is an epoxidized fatty acid, subsequent esterification of the carboxylic acid group with 2-ethylhexanol would complete the synthesis.
This strategy has been explored for creating various branched esters from renewable feedstocks like canola and rapeseed oil. mdpi.comresearchgate.net The modification of the fatty acid chain via epoxidation and ring-opening is a versatile tool for creating novel estolide-like structures and other complex esters with tailored properties for applications in lubricants and plasticizers. mdpi.comresearchgate.net
| Starting Material | Reactant for Ring-Opening | Catalyst/Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Epoxidized Rapeseed Oil Methyl Ester (EBD) | 2-Ethyl Hexanol (2-EH) | Amberlyst D001 (dry) catalyst; 90 °C, 18 h reaction time, 4:1 2-EH/oil molar ratio. | Branched Alcohol Derived Epoxidized Biodiesel | The product exhibited a high flash point, low pour point, and excellent tribological properties. The catalyst was stable and reusable. | researchgate.net |
| Unsaturated Fatty Acids in Canola Biodiesel | Oleic Acid | Mesoporous aluminosilicates (MFI type); 110 °C for 6 h. | Estolides | The process involved epoxidation, followed by ring-opening and esterification. Achieved >95% conversion. | mdpi.com |
| Waxy Monoesters with a Double Bond | Propionic Acid | One-pot reaction at 95 °C and 120 °C, no catalyst required for ring-opening. | Branched Monoesters | Ring-opening esterification of epoxides was successful. The resulting branching significantly impacted crystallization and viscosity. | acs.org |
| Oleic 2-Ethylhexyl Estolide Esters | Supercritical Carbon Dioxide | Tetrabutylammonium bromide catalyst. | Cyclic Carbonated Estolides | Unsaturated sites were converted into epoxide and then five-membered cyclic carbonate groups. | mdpi.com |
Advanced Analytical and Spectroscopic Characterization of 2 Ethylhexyl Decanoate
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 2-Ethylhexyl Decanoate (B1226879) from complex mixtures and accurately measuring its concentration. The choice of technique depends on the sample matrix and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl Decanoate. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. For a relatively nonpolar ester like this compound, a nonpolar or mid-polar stationary phase column (e.g., one composed of dimethylpolysiloxane) is commonly used. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A programmed temperature gradient is employed to ensure efficient separation and sharp peak shapes.
Upon exiting the column, the separated molecules enter the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fingerprint of the molecule, allowing for unambiguous identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. scholarsresearchlibrary.com The total ion chromatogram (TIC) is used for quantification, where the area under the peak corresponding to this compound is proportional to its concentration.
Table 1: Representative GC-MS Parameters for Ester Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Elite-1 fused silica (B1680970) capillary column (30m x 0.25mm ID, 1µm film thickness) or similar |
| Carrier Gas | Helium (99.999%) at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100°C, ramp to 270°C, hold for 25 min |
| Ion Source Temp. | 280 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-450 Da |
High-Performance Liquid Chromatography (HPLC) is another key technique for the separation and quantification of this compound, particularly for samples that are not suitable for GC (e.g., non-volatile matrices or thermally sensitive compounds). While this compound is volatile, HPLC offers an alternative analytical approach.
Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing relatively nonpolar esters. In this method, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. The separation occurs as the components of the sample partition between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to effectively elute compounds with varying polarities.
Detection is commonly achieved using an ultraviolet (UV) detector. Although the ester functional group does not have a strong chromophore, it exhibits some absorbance at lower wavelengths (around 225 nm), which can be sufficient for detection at moderate concentrations. mdpi.com For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS), providing both retention time and mass data for confident identification and quantification, even at trace levels. nih.govnih.gov
Table 2: Illustrative HPLC Methodologies for Large Esters
| Parameter | Typical Setting |
|---|---|
| System | Agilent 1100 Series HPLC or equivalent |
| Column | Altima C18 (5 µm, 4.6 mm ID x 150 mm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis at 225 nm or Mass Spectrometer |
| Injection Volume | 10-20 µL |
Advanced Polymer Chromatography (APC) is a modern evolution of size-exclusion chromatography (SEC) / gel permeation chromatography (GPC). chromatographytoday.com This technique is specifically designed for the high-resolution analysis of polymers and macromolecules. waters.comlcms.cz APC systems utilize columns packed with small, rigid, hybrid-silica particles that can withstand high pressures, enabling faster separations and higher resolution compared to traditional GPC. htds.frwaters.com The primary purpose of APC is to determine the molecular weight distribution, average molecular weight (Mw, Mn), and polydispersity index (PDI) of a polymer sample. lcms.cz
As a small, discrete molecule, this compound has a fixed and known molecular weight (284.48 g/mol ). It is not a polymer and therefore does not possess a molecular weight distribution. Consequently, Advanced Polymer Chromatography is not an applicable or necessary technique for the molecular weight analysis of this compound. Its molecular weight is definitively determined by mass spectrometry.
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies corresponding to the energy absorbed. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where the absorption peaks indicate the presence of specific functional groups.
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its ester structure and aliphatic nature. The most prominent feature is the intense, sharp peak corresponding to the carbonyl (C=O) group stretch of the ester, which typically appears around 1740 cm⁻¹. Other significant peaks include the C-O single bond stretching vibrations within the ester group, found in the 1150-1250 cm⁻¹ region. Finally, strong absorptions in the 2850-2960 cm⁻¹ range are indicative of the C-H stretching vibrations of the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups in the decanoate and ethylhexyl chains.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2960-2920 | Asymmetric C-H Stretch | -CH₃, -CH₂- |
| ~2870-2850 | Symmetric C-H Stretch | -CH₃, -CH₂- |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1465 | C-H Bend (Scissoring) | -CH₂- |
| ~1380 | C-H Bend (Umbrella) | -CH₃ |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Key expected signals include triplets for the terminal methyl groups, a complex multiplet for the single proton at the branch point of the 2-ethylhexyl group, and a characteristic downfield triplet for the α-methylene protons of the decanoate chain adjacent to the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The most downfield signal would be that of the ester carbonyl carbon, typically appearing around 173 ppm. The carbon of the methylene group attached to the ester oxygen (C-O) would also be significantly downfield. The remaining signals in the upfield region correspond to the various aliphatic carbons in the two chains.
Together, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, allow for the complete and unambiguous assignment of the entire molecular structure of this compound.
Table 4: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.05 | d | 2H | -O-CH₂ -CH- |
| ~2.25 | t | 2H | -CH₂ -C=O |
| ~1.60 | m | 1H | -CH₂-CH (CH₂)- |
| ~1.55 | m | 2H | -CH₂ -CH₂-C=O |
| ~1.20-1.40 | m | ~18H | Aliphatic -(CH₂)n- |
Table 5: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
|---|---|
| ~173.5 | Ester C =O |
| ~67.0 | -O-C H₂- |
| ~39.0 | -CH₂-C H(CH₂)- |
| ~34.5 | -C H₂-C=O |
| ~31.0-30.0 | Aliphatic -CH₂- |
| ~29.0-22.0 | Aliphatic -CH₂- |
| ~14.0 | Terminal -C H₃ |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for its chemical structure. For this compound, the Raman spectrum is characterized by peaks corresponding to its long aliphatic chains and ester functional group. Key vibrational modes include C-H stretching, C-H bending, C-C skeletal vibrations, and the C=O stretching of the ester group.
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface. nih.gov This enhancement allows for the ultra-sensitive detection of analytes, potentially down to the single-molecule level. nih.gov While specific SERS studies on this compound are not prevalent, the technique is widely applied for detecting structurally similar semi-volatile organic compounds like phthalate (B1215562) esters. nih.gov
The SERS mechanism relies on the excitation of localized surface plasmons on the metallic substrate (typically gold or silver), which creates a greatly amplified electromagnetic field at the surface. nih.gov Molecules in this enhanced field experience a significantly stronger Raman scattering effect. For a compound like this compound, SERS could be employed for trace detection in various matrices. The process would involve adsorbing the ester onto a SERS-active substrate, where characteristic Raman peaks, such as those from the carbonyl group and alkyl chains, would be substantially intensified. The hydrophobic nature of a SERS platform can also facilitate the concentration of analytes like esters onto a small area as the solvent evaporates, leading to a "focusing effect" that further boosts signal intensity. researchgate.net
Table 1: Illustrative Raman Peak Assignments for a Long-Chain Ester This table is based on characteristic vibrational frequencies for similar ester molecules.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~2800-3000 | C-H stretching (symmetric and asymmetric) of CH₂, CH₃ groups |
| ~1735 | C=O stretching of the ester carbonyl group |
| ~1450 | C-H bending (scissoring) of CH₂ groups |
| ~1270 | C-O-C stretching (asymmetric) of the ester linkage |
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. upi.edu The principle behind quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). upi.edu
This compound, as a simple aliphatic ester, lacks extensive chromophores (molecular groups that absorb light). Its structure consists primarily of sigma bonds (C-C, C-H) and a carbonyl group (C=O). The primary electronic transition available is the n → π* transition of the carbonyl group's non-bonding electrons. This transition is typically weak and occurs at a low wavelength, usually below 220 nm.
Due to its low molar absorptivity (ε) and the location of its absorption maximum in the far UV region, this compound is not an ideal candidate for direct concentration determination by UV-Vis spectrophotometry, especially at low concentrations or in the presence of other UV-absorbing compounds. However, the technique can be useful under specific conditions, such as for quality control of the pure substance at high concentrations or in formulations where it is the only component that absorbs in a particular region of the UV spectrum. epa.gov For accurate quantification in complex mixtures, it is often necessary to use a more selective method like chromatography.
Table 2: Typical UV Absorption Characteristics for Aliphatic Esters
| Chromophore | Electronic Transition | Approximate λₘₐₓ (nm) |
|---|
Thermal Analysis Techniques for Stability and Degradation
High-Pressure Differential Scanning Calorimetry (HP-DSC) for Thermal Oxidation Stability
High-Pressure Differential Scanning Calorimetry (HP-DSC) is a thermal analysis technique used to measure changes in heat flow to or from a sample as a function of temperature or time while it is held under a controlled pressure of a reactive or inert gas. nih.govmdpi.com It is a crucial tool for evaluating the oxidative stability of materials like lubricants, polymers, and oils, where this compound may be used as a base stock or additive.
In a typical HP-DSC experiment for oxidative stability, a small sample of this compound is placed in an open pan within a pressurized chamber filled with pure oxygen. The sample is then heated to a specific isothermal temperature. The instrument continuously monitors the heat flow from the sample. nih.gov During an initial induction period, the ester remains stable, and the heat flow signal is flat. However, once the antioxidants (if any) are depleted and the ester begins to oxidize, the reaction releases heat, causing an exothermic deviation in the DSC heat flow curve.
The time from the start of the isothermal test to the onset of this exothermic peak is known as the Oxidation Induction Time (OIT). A longer OIT indicates higher stability against thermal oxidation. HP-DSC allows for rapid and reproducible assessment of how factors like temperature, pressure, and the presence of catalysts or inhibitors affect the stability of the ester. researchgate.net
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is used to study the thermal stability and decomposition profile of materials. nih.gov For this compound, TGA can determine the temperature at which the compound begins to degrade and characterize the kinetics of its decomposition. mdpi.com
In a TGA experiment, a sample is heated at a constant rate in a furnace, and its mass is continuously recorded. The resulting TGA curve plots the percentage of mass remaining against temperature. The thermal decomposition of this compound would appear as one or more steps in the TGA curve, where a rapid loss of mass occurs. redalyc.org The onset temperature of decomposition is a key indicator of the material's thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help identify the temperatures at which decomposition is most rapid. mdpi.com Studies on similar compounds, such as 2-ethylhexyl nitrate, show that decomposition proceeds via radical mechanisms, leading to the formation of smaller, volatile products like olefins and aldehydes, which accounts for the mass loss. semanticscholar.org
Table 3: Illustrative TGA Decomposition Data for an Ester Lubricant This data is representative and can vary based on heating rate and atmosphere.
| Parameter | Description | Illustrative Value (°C) |
|---|---|---|
| Tₒₙₛₑₜ | The temperature at which significant mass loss begins. | ~200 - 250 |
Dielectric Spectroscopy for Intermolecular Interaction Analysis
Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and intermolecular interactions of materials by measuring their dielectric properties as a function of frequency. An external electric field is applied to a sample, and the response of the molecular dipoles within the material is measured. For a polar molecule like this compound, which possesses a permanent dipole moment due to its ester group, this technique can provide significant insight into its liquid state structure and behavior.
The analysis of dielectric parameters, such as the dielectric constant (permittivity) and the dielectric loss, can reveal information about molecular rotation and polarization. Studies on structurally similar branched alcohols, like 2-ethyl-1-hexanol, have used dielectric spectroscopy to explore the effects of molecular structure on hydrogen bonding and other intermolecular forces. researchgate.net
For this compound, dielectric spectroscopy could be used to study how its dipole-dipole interactions are influenced by temperature. Changes in the dielectric relaxation spectrum can indicate shifts in molecular mobility and the associative behavior of the ester molecules. This information is valuable for applications where the ester is used as a dielectric fluid, plasticizer, or lubricant, as the intermolecular forces govern key physical properties like viscosity and solvency.
Degradation Pathways and Environmental Fate of 2 Ethylhexyl Decanoate
Chemical and Thermal Degradation Mechanisms
Abiotic degradation processes, including pyrolysis, oxidation, and hydrolysis, play a significant role in the transformation of 2-Ethylhexyl decanoate (B1226879), particularly under conditions of elevated temperature and in the presence of reactive chemical species.
Pyrolysis and Bond Cleavage Pathways
Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. For esters like 2-Ethylhexyl decanoate, high temperatures induce the cleavage of chemical bonds, leading to a variety of smaller molecules. The thermal degradation of fatty acid esters typically involves several reactions, including hydrolysis, decarboxylation, and carbon-carbon bond cleavage acs.orgslideshare.net.
While specific pyrolysis studies on this compound are limited, the degradation pathways can be inferred from studies on similar long-chain and branched esters. The process is expected to proceed via a radical chain mechanism. The initial bond cleavage would likely occur at the ester linkage (C-O bond) or at C-C bonds within the alkyl chains. The pyrolysis of fatty acid methyl esters is known to produce a homologous series of olefins and a series of smaller methyl esters acs.org. Similarly, the pyrolysis of this compound would be expected to yield a mixture of alkenes (from both the decanoate and 2-ethylhexyl chains), carbon dioxide (from decarboxylation), and smaller ester fragments. The presence of branching in the 2-ethylhexyl group may also influence fragmentation patterns, potentially leading to the formation of specific smaller olefins.
Oxidative Degradation and Product Formation (e.g., Aldehydes, Alcohols)
Oxidative degradation occurs when the compound reacts with oxygen, a process that can be accelerated by heat, light, or the presence of catalysts. This process is generally considered to occur via a radical chain mechanism researchgate.net. For esters, the carbon atoms adjacent to the ester group are particularly susceptible to oxidation.
In this compound, the tertiary hydrogen atom on the 2-position of the ethylhexyl group is a likely site for the initiation of oxidation. The mechanism involves the formation of hydroperoxides, which are unstable and can decompose, leading to chain scission and the formation of a variety of oxygenated products researchgate.net. Studies on the thermo-oxidative aging of branched alcohols show the formation of aldehydes, acids, shorter-chain alcohols, and esters rsc.org. Similarly, the oxidation of this compound is expected to yield products such as 2-ethyl-1-hexanol, decanoic acid, as well as various aldehydes and ketones resulting from the cleavage of the alkyl chains researchgate.netrsc.org. For instance, the oxidation of di-2-ethylhexyl sebacate, a similar diester, was found to produce 2-ethyl-1-hexanol and mono(2-ethylhexyl) sebacate as major degradation products researchgate.net.
Table 1: Potential Products of Abiotic Degradation of this compound
| Degradation Pathway | Initiating Factor | Key Reactions | Potential Products |
|---|---|---|---|
| Pyrolysis | High Temperature | C-C and C-O Bond Cleavage, Decarboxylation | Olefins (e.g., 1-octene), smaller esters, carbon dioxide, water |
| Oxidation | Oxygen, Heat, Light | Radical Chain Reaction, Hydroperoxide Formation | 2-Ethyl-1-hexanol, Decanoic acid, Aldehydes, Ketones, shorter-chain acids |
| Hydrolysis | Water, Acid/Base | Ester Bond Cleavage | 2-Ethyl-1-hexanol, Decanoic acid |
Hydrolytic Stability and Ester Bond Cleavage
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the primary site of hydrolytic attack is the ester bond. The reaction, which can be catalyzed by acids or bases, results in the cleavage of the ester linkage to yield the parent alcohol and carboxylic acid: 2-ethyl-1-hexanol and decanoic acid lubesngreases.com.
The rate of hydrolysis is influenced by the molecular structure of the ester. Esters with significant steric hindrance around the carbonyl group tend to exhibit greater hydrolytic stability lubesngreases.com. The branched structure of the 2-ethylhexyl group provides some steric bulk, which can slow down the rate of hydrolysis compared to a linear ester of similar molecular weight lubesngreases.com. Studies on 2-ethylhexyl esters designed for applications like drilling fluids have shown that they can be synthesized to have high thermal and hydrolytic stability nu.edu.kzbohrium.comresearchgate.net. However, despite this enhanced stability, hydrolysis remains a key degradation pathway in aqueous environments over time lubesngreases.com. The stability of fatty esters of 2-ethylhexanol is also dependent on the carbon chain length of the acid moiety nih.gov.
Biodegradation and Biotransformation Pathways
In the environment, the most significant fate process for this compound is biodegradation, mediated by a wide variety of microorganisms.
Microbial Degradation Mechanisms
Microbial degradation is the primary mechanism for the removal of esters from the environment . The process is typically initiated by the enzymatic hydrolysis of the ester bond nih.govntua.gr. Numerous bacteria and fungi have been shown to degrade similar ester compounds, particularly the widely studied plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) nih.gov.
The biodegradation pathway for this compound is expected to follow a similar route:
Initial Hydrolysis : The ester is first hydrolyzed into its constituent alcohol and fatty acid: 2-ethyl-1-hexanol and decanoic acid. This step is catalyzed by microbial enzymes called esterases or lipases ntua.gr.
Metabolism of 2-Ethyl-1-hexanol : The released 2-ethyl-1-hexanol is a readily biodegradable alcohol arkema.com. Microorganisms can oxidize it to 2-ethylhexanoic acid, which can then be further metabolized nih.govnih.gov.
Metabolism of Decanoic Acid : Decanoic acid, a medium-chain fatty acid, is readily metabolized by most organisms through the β-oxidation pathway. In this process, the fatty acid is broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production or be used as building blocks for cellular biosynthesis nih.govresearchgate.net.
Table 2: Microorganisms Involved in the Degradation of Structurally Similar Esters
| Microorganism | Substrate Degraded | Key Enzyme Class | Reference |
|---|---|---|---|
| Rhodococcus rhodochrous | Di(2-ethylhexyl) adipate (DEHA) | Esterase | |
| Acinetobacter sp. | Di(2-ethylhexyl) phthalate (DEHP) | Esterase | ntua.gr |
| Sulfobacillus acidophilus | Various Phthalate Esters | Thermostable Esterase | nih.gov |
Role of Esterases in Microbial Metabolism of this compound
Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds researchgate.netnih.gov. They are central to the biodegradation of this compound and other environmental ester contaminants researchgate.net. These enzymes increase the polarity of their target compounds, hydrolyzing them into more water-soluble and readily metabolized acids and alcohols researchgate.net.
The activity of esterases can be influenced by the structure of the ester. For example, some esterases show high activity on phthalate esters with straight alkyl chains but are unable to degrade those with bulky side chains, indicating substrate specificity nih.gov. The branched structure of this compound may influence the rate of enzymatic hydrolysis. While the branching provides some steric hindrance, many microbial esterases are capable of accommodating such structures. The esterase activity in bacteria like Rhodococcus rhodochrous has been found to be located in the cell membrane, which is advantageous for degrading hydrophobic compounds like long-chain esters . The efficiency of these enzymes makes them powerful tools for the bioremediation of environments contaminated with ester-based pollutants researchgate.net.
Environmental Partitioning, Transport, and Persistence
Volatilization and Atmospheric Transport Considerations
The potential for a chemical to volatilize from surfaces and undergo atmospheric transport is governed by its physicochemical properties, primarily its vapor pressure and Henry's Law constant. For this compound, its high molecular weight and low vapor pressure suggest a limited tendency to enter the atmospheric phase.
Estimated physicochemical properties indicate that this compound has a very low vapor pressure, estimated at approximately 0.000215 mmHg at 25°C thegoodscentscompany.com. This low volatility indicates that the compound will not readily partition from soil or water into the atmosphere under normal environmental temperatures. Consequently, long-range atmospheric transport is not considered a significant environmental fate process for this substance. While it may be released into the air in aerosol form, its presence as a true vapor in the atmosphere is expected to be minimal.
The atmospheric fate of the small fraction that might exist in the vapor phase would be determined by its reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for a similar compound, 2,4-D, 2-ethylhexyl ester, is about 27 hours, suggesting that if this compound were to enter the atmosphere, it would be degraded relatively quickly nih.gov.
Table 1: Estimated Physicochemical Properties of this compound Relevant to Volatilization
| Property | Value | Unit | Source |
|---|---|---|---|
| Vapor Pressure | 0.000215 | mmHg @ 25°C | thegoodscentscompany.com |
| Water Solubility | 0.004287 | mg/L @ 25°C | thegoodscentscompany.com |
| Boiling Point | 326.00 - 327.00 | °C @ 760 mmHg | thegoodscentscompany.com |
Bioconcentration and Bioaccumulation Potential in Aquatic Organisms
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes all routes of exposure, including diet. The potential for a chemical to bioconcentrate is often predicted by its octanol-water partition coefficient (Kow), typically expressed as log Kow.
This compound is a highly hydrophobic molecule, as indicated by its high estimated log Kow value.
Table 2: Estimated Properties of this compound Relevant to Bioaccumulation
| Property | Value | Unit | Source |
|---|---|---|---|
| logP (o/w) | 7.762 | (unitless) | thegoodscentscompany.com |
| Water Solubility | 0.004287 | mg/L @ 25°C | thegoodscentscompany.com |
A high log Kow value, generally above 5, suggests a strong tendency for the chemical to partition from water into the fatty tissues of aquatic organisms. The estimated log Kow of 7.762 for this compound indicates a very high potential for bioconcentration and bioaccumulation thegoodscentscompany.com. Chemicals with such high hydrophobicity are readily absorbed by aquatic organisms and can accumulate to levels significantly higher than in the surrounding water.
Biological Interactions and Mechanistic Toxicology of 2 Ethylhexyl Decanoate
In Vivo Toxicological Investigations and Animal Models
In vivo studies provide critical information on the effects of a substance within a whole organism, offering insights into organ-specific toxicity and systemic effects.
Animal studies on a mixture of fatty acids C8-C16, 2-ethylhexyl esters provide direct insight into the potential systemic toxicity of 2-ethylhexyl decanoate (B1226879). In a 28-day repeated oral dose toxicity study conducted in accordance with OECD TG 407, Sprague Dawley (SD) rats were administered the ester mixture by oral gavage industrialchemicals.gov.au. The study reported no clinical signs of toxicity, and no significant differences in body weights, food consumption, blood chemistry, or organ weights were observed between the treated and control groups industrialchemicals.gov.au. The No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg bw/day industrialchemicals.gov.au.
In contrast, studies on the hydrolysis product, 2-EH, have revealed developmental toxicity. In rats, oral administration of 2-EH was associated with markedly reduced mean fetal body weights and an increased incidence of skeletal malformations, variations, and retardations, although it was not found to be teratogenic industrialchemicals.gov.auindustrialchemicals.gov.au. These developmental effects were observed in the absence of significant maternal toxicity industrialchemicals.gov.auindustrialchemicals.gov.au.
Consistent with the lack of systemic toxicity findings, the 28-day oral study on fatty acids C8-C16, 2-ethylhexyl esters found no abnormalities during necropsy or in subsequent histopathological examinations industrialchemicals.gov.au. This suggests that under the conditions of the study, the substance did not cause gross or microscopic changes to the organs of the test animals industrialchemicals.gov.au.
For context, studies on the related compound DEHP in rodents have documented significant pathological changes in several organs. Chronic exposure to DEHP in rats has been shown to cause testicular atrophy, with histological findings including the degeneration of seminiferous tubules and damage to Sertoli and Leydig cells clinmedjournals.orgclinmedjournals.orgnih.gov. Additionally, DEHP exposure in rodents can lead to renal damage, characterized by glomerular damage, tubular necrosis, and renal fibrosis clinmedjournals.org. These findings for DEHP are in contrast to the lack of pathological findings for the fatty acid 2-ethylhexyl esters group.
Table 2: Summary of In Vivo Toxicological Studies on 2-Ethylhexyl Esters and Related Compounds
| Compound/Group | Animal Model | Study Type | Key Findings | NOAEL/LOAEL | Citation |
|---|---|---|---|---|---|
| Fatty acids C8-C16, 2-ethylhexyl esters | SD Rats | 28-Day Oral | No clinical toxicity; No changes in body/organ weights, blood chemistry; No pathological findings. | NOAEL: 1000 mg/kg bw/day | industrialchemicals.gov.au |
| 2-Ethylhexanol (2-EH) | Rats | Developmental | Reduced fetal body weight, skeletal malformations. | NOAEL (developmental): 130 mg/kg bw/day | industrialchemicals.gov.au |
| Di(2-ethylhexyl)phthalate (DEHP) | Rodents | Chronic Oral | Testicular atrophy, degeneration of seminiferous tubules, renal damage. | Not Applicable | clinmedjournals.orgclinmedjournals.orgnih.gov |
A key mechanism of toxicity for some 2-ethylhexyl-containing compounds, particularly in rodents, is the induction of peroxisome proliferation, primarily in the liver researchgate.net. Peroxisome proliferators are a class of chemicals that cause an increase in the size and number of peroxisomes, organelles involved in fatty acid metabolism researchgate.net. This effect is often mediated by the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism frontiersin.orgjohas.go.jp.
While direct data on 2-ethylhexyl decanoate is unavailable, studies have investigated this mechanism for its hydrolysis products and other related compounds. 2-ethylhexanol and its metabolite, 2-ethylhexanoic acid, have been shown to cause peroxisome proliferation in rats and mice nih.gov. Chronic exposure to compounds like DEHP leads to significant hepatomegaly (enlarged liver) and an increase in peroxisomal enzymes in rodents, a response linked to its hepatocarcinogenicity in these species nih.govresearchgate.net. The activation of PPARα is considered a central event in DEHP-induced liver toxicity in rodents frontiersin.orgnih.gov. However, it is important to note that significant species differences exist, and the relevance of PPARα-mediated peroxisome proliferation to human health is a subject of ongoing scientific debate, as humans are generally considered less responsive than rodents researchgate.netfrontiersin.orgnih.gov.
Toxicokinetics and Metabolism
The toxicokinetic profile of this compound is primarily understood through the study of its expected hydrolysis products, 2-ethylhexanol (2-EH) and decanoic acid. Upon exposure, it is anticipated that the ester bond is cleaved by chemical or enzymatic processes, such as the action of carboxylesterases. industrialchemicals.gov.auindustrialchemicals.gov.au The subsequent biological fate of the compound is therefore determined by the individual toxicokinetics of these two molecules. The major focus of toxicological concern is typically 2-EH and its further metabolites. industrialchemicals.gov.auindustrialchemicals.gov.au
Absorption: 2-EH is efficiently absorbed after oral administration in rats. nih.gov Dermal absorption is also possible but occurs at a lower rate; in female Fischer 344 rats, only about 5% of a dermally applied dose was absorbed over 6 hours. nih.gov For DEHP, oral absorption is significant in humans and experimental animals, while dermal absorption is limited, with approximately 2% of a dose being absorbed in humans. cdc.gov It is proposed that at low doses, esters like DEHP are almost completely hydrolyzed to their primary metabolites before absorption, while at higher doses, some intact ester may be absorbed. mdpi.com
Distribution: Following absorption, the hydrolysis products are distributed throughout the body. Animal studies with DEHP show initial distribution to the liver, intestine, muscle, kidney, and fat. cdc.gov In rats, DEHP has been detected in the placenta, amniotic fluid, and various fetal tissues, and can be transferred to nursing pups via mammary milk. cdc.gov Elimination from fatty tissue is slower compared to other tissues. cdc.gov
Metabolism: The metabolism of this compound begins with its hydrolysis to 2-EH and decanoic acid. 2-EH is then extensively metabolized. scispace.com Key metabolic enzymes involved in the subsequent oxidation of 2-EH and its metabolites include alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and cytochrome P450s (CYPs). cdc.govnih.gov The primary metabolite of 2-EH is 2-ethylhexanoic acid (2-EHA). industrialchemicals.gov.aunih.gov This is followed by further oxidation to produce a variety of other metabolites. nih.govnih.gov
Excretion: The metabolites of 2-EH are rapidly eliminated, predominantly in the urine. nih.govnih.gov In studies with rats administered 2-EH, the majority of the dose was excreted within the first 24 hours. nih.gov The metabolites are often excreted as glucuronide conjugates. nih.gov For DEHP, elimination of its metabolites occurs through both urine and feces via biliary secretion. cdc.gov
The metabolism of this compound is expected to generate metabolites primarily from its 2-ethylhexanol moiety. Following the initial hydrolysis, 2-EH undergoes extensive oxidation. The major identified urinary metabolites in rats include 2-ethylhexanoic acid, as well as products of further oxidation such as 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid. nih.govnih.gov These are often excreted as their glucuronide conjugates. nih.gov
Similarly, the well-studied plasticizer DEHP is first hydrolyzed to mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-EH. nih.govresearchgate.net MEHP is then further metabolized via oxidation to secondary metabolites including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP). nih.govnih.govnih.gov
| Parent Compound Moiety | Primary Metabolite | Secondary Oxidized Metabolites | Reference |
|---|---|---|---|
| 2-Ethylhexanol (from this compound) | 2-Ethylhexanoic acid | 2-Ethyl-5-hydroxyhexanoic acid, 2-Ethyl-5-ketohexanoic acid, 2-Ethyl-1,6-hexanedioic acid | nih.govnih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) | Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) | nih.govnih.govnih.gov |
Significant species differences exist in the metabolism of 2-EH and related compounds, which can influence their toxicological profiles. nih.gov Studies comparing the metabolism of DEHP in mice, rats, marmosets, and humans have highlighted key differences in the activities of metabolizing enzymes. nih.govnih.gov
Lipase (B570770) activity, which is responsible for the initial hydrolysis of esters like DEHP, shows substantial variation, with activity being considerably lower in the livers of marmosets and humans compared to mice. nih.govnih.gov This difference can significantly affect the rate of formation and internal concentration of the primary metabolite, MEHP. nih.gov
Further differences are observed in subsequent metabolic pathways. For instance, UDP-glucuronosyltransferase (UGT) activity for MEHP is highest in mice, followed by rats and marmosets. nih.gov In a comparison between human and mouse livers, ADH activity for 2-ethylhexanol was found to be two-fold higher in humans, whereas UGT and ALDH activities were significantly lower in humans than in mice. nih.govresearchgate.netfujita-hu.ac.jp These enzymatic differences lead to variations in the metabolic profiles and clearance rates of these compounds across species. nih.govnih.gov
| Enzyme | Activity Comparison (Human vs. Mouse) | Reference |
|---|---|---|
| Lipase | Significantly lower in humans | nih.govfujita-hu.ac.jp |
| UDP-glucuronosyltransferase (UGT) | Microsomal activity is about one-sixth in humans | nih.govfujita-hu.ac.jp |
| Alcohol Dehydrogenase (ADH) for 2-EH | Approximately two-fold higher in humans | nih.govfujita-hu.ac.jp |
| Aldehyde Dehydrogenase (ALDH) for 2-ethylhexanal | Cytosolic activity is about one-half in humans | nih.govfujita-hu.ac.jp |
Endocrine Disruption Potential and Mechanisms
The potential for this compound to act as an endocrine disruptor is inferred from studies on its hydrolysis product, 2-EH, and structurally similar compounds, particularly DEHP and its active metabolite, MEHP. These compounds are known to interact with various nuclear receptors. nih.govnih.govnih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): The DEHP metabolite MEHP is known to be an activator of PPARα and PPARγ. nih.gov Activation of these receptors, which are key regulators of lipid metabolism and cell differentiation, is a proposed mechanism for some of the toxic effects of phthalates. nih.govnih.gov In rat ovarian granulosa cells, MEHP was shown to activate both PPARα and PPARγ, leading to a suppression of aromatase, a key enzyme in estrogen synthesis. nih.gov
Estrogen Receptor (ER): The evidence for direct interaction with the estrogen receptor is mixed. One study using a yeast estrogen bioassay (YES) found that MEHP did not exhibit estrogenic activity but did show anti-estrogenic effects. nih.gov Another study on a structurally similar compound, 2-Ethylhexyl octadecanoate, found it to be inactive in experimental assays for ER agonism, antagonism, and binding. qsardb.org
Androgen Receptor (AR): In vitro yeast androgen bioassays (YAS) have shown MEHP to have anti-androgenic effects. nih.gov The mechanism for this anti-androgenic activity may be related to non-receptor-mediated actions at higher concentrations. nih.gov However, computational studies suggest a direct interaction is possible (see section 5.4.2).
In the absence of direct experimental binding data for this compound, computational methods like molecular docking provide valuable insights into its potential to interact with endocrine receptors. biotechrep.ir These in silico approaches are widely used to predict the binding affinity and interaction patterns of ligands with target proteins. biotechrep.irnih.gov
Studies focusing on the metabolites of the structurally related compound DEHP have extensively used molecular docking to explore interactions with nuclear receptors. nih.govnih.gov
Androgen Receptor (AR): Induced fit docking studies have shown that DEHP and its major metabolites (MEHP, 5-OH-MEHP, 5-oxo-MEHP, etc.) can interact with the ligand-binding pocket of the AR. nih.govnih.gov The binding energy of the parent DEHP was found to be similar to that of the native ligand, testosterone. nih.govnih.gov The metabolites showed a high degree of similarity (91-100%) in their interactions with AR amino acid residues when compared to testosterone. nih.gov Notably, all DEHP metabolites and testosterone formed a common hydrogen bond with the amino acid residue Arg-752 of the AR, suggesting a potential mechanism for disrupting AR signaling. nih.govnih.gov
Progesterone Receptor (PR): Similar in silico analyses have been conducted for the progesterone receptor. Docking simulations revealed that DEHP and its five major metabolites have a high binding affinity for the PR. nih.gov The compounds interacted with 19-25 residues within the receptor, with a high degree of overlap (82-95%) with the residues that interact with the native ligand, norethindrone. nih.gov
Estrogen Receptor (ER): Docking experiments have also been performed on the estrogen receptor alpha (ERα), with results generally agreeing with biological assays that show weak hormonal activities for certain DEHP metabolites. nih.gov
These computational findings suggest that metabolites derived from the 2-ethylhexyl moiety possess the structural characteristics to fit within the ligand-binding domains of steroid hormone receptors, indicating a potential mechanism for endocrine disruption. nih.govnih.gov
| Receptor | Ligands Studied (DEHP and its Metabolites) | Key In Silico Findings | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | DEHP, MEHP, 5-OH-MEHP, 5-oxo-MEHP, 5-cx-MEPP, 2-cx-MMHP | Binding energy of DEHP similar to testosterone. High similarity (91-100%) in interacting amino acid residues. Common H-bond with Arg-752. | nih.govnih.gov |
| Progesterone Receptor (PR) | DEHP, MEHP, 5-OH-MEHP, 5-oxo-MEHP, 5-cx-MEPP, 2-cx-MMHP | High binding affinity observed. Interaction with 19-25 residues, with 82-95% overlap with the native ligand's interacting residues. | nih.gov |
| Estrogen Receptor alpha (ERα) | DEHP and metabolites | Docking results agreed with biological data showing weak hormonal activities for some metabolites. | nih.gov |
Signaling Pathway Perturbations
There is a lack of specific studies investigating the perturbation of signaling pathways by this compound. Research on structurally related compounds, particularly DEHP, has shown interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). For instance, mono(2-ethylhexyl) phthalate (MEHP), the primary metabolite of DEHP, has been demonstrated to activate both PPARα and PPARγ. This activation can lead to downstream effects on lipid metabolism and adipocyte differentiation. However, it is crucial to note that these findings are for a different chemical entity, and similar studies on this compound have not been identified in the scientific literature. Without direct experimental evidence, it remains unknown whether this compound or its metabolites interact with these or other signaling pathways.
Immunotoxicity and Neurotoxicity Pathways
Specific investigations into the immunotoxic and neurotoxic pathways of this compound are not well-documented in publicly available scientific literature. General toxicological assessments of 2-ethylhexyl esters often focus on developmental toxicity related to their common hydrolysis product, 2-ethylhexanol (2-EH). industrialchemicals.gov.au
Currently, there are no specific studies detailing the mechanisms by which this compound may modulate the immune system. Research on other compounds, such as DEHP, has suggested potential immunomodulatory effects. For example, in vitro studies on immune cells from atopic prone mice have shown that DEHP can enhance Th2 responses, which might aggravate allergic disorders. nih.gov Another study indicated that DEHP exposure in mice could lead to a reduction in the absolute number of peripheral white blood cells. nih.gov However, these findings are specific to DEHP and cannot be directly extrapolated to this compound without dedicated research. The immunotoxic potential of this compound remains an area requiring further investigation.
There is a significant lack of research into the potential neurotoxic effects of this compound. The neurotoxicity of other 2-ethylhexyl-containing compounds, such as DEHP, has been a subject of study. For instance, DEHP has been associated with neurobehavioral impairments in animal studies. researchgate.netnih.gov Its metabolite, MEHP, has been shown to inhibit neural excitability and synaptic plasticity in hippocampal neurons in rats. nih.gov These studies provide a basis for investigating the neurotoxic potential of related compounds, but direct evidence for this compound is absent. A comprehensive assessment of the neurotoxicity of this compound would require specific in vivo and in vitro studies.
The table below summarizes the general toxicological data available for the group of 2-ethylhexyl esters, as specific data for this compound is limited.
| Toxicological Endpoint | Finding for the Group of 2-Ethylhexyl Esters | Specific Data for this compound |
| Repeated Dose Toxicity | Not expected to cause serious damage to health following repeated oral exposure. industrialchemicals.gov.au | No specific data available. |
| Genotoxicity | Not considered to be genotoxic based on available in vitro and in vivo studies for related esters. industrialchemicals.gov.au | No specific data available. |
| Developmental Toxicity | The common hydrolysis product, 2-ethylhexanol (2-EH), is reported to cause developmental toxicity in rats. industrialchemicals.gov.au | No specific data available. |
Structure Activity and Structure Property Relationship Studies for 2 Ethylhexyl Decanoate
Influence of Ester Chain Length and Branching on Performance Characteristics
The combination of a branched alcohol and a medium-length carboxylic acid in 2-Ethylhexyl decanoate (B1226879) results in a unique set of physicochemical properties that are highly valued in lubricant and cosmetic applications. The branching in the alcohol portion and the length of the fatty acid chain are critical determinants of its performance. In synthetic esters, branching in the alcohol or acid chains disrupts the uniform packing of molecules, which significantly impacts properties like viscosity, pour point, and oxidative stability. ukm.my
Excellent low-temperature performance is a hallmark of esters derived from branched-chain alcohols like 2-ethylhexanol. srce.hr The branching prevents the molecules from aligning and crystallizing as the temperature drops, thereby lowering the pour point and cloud point. ukm.my The pour point is the lowest temperature at which an oil will still flow, while the cloud point is the temperature at which wax crystals first become visible. glasp.comachinerylubrication.com
The effect of branching on the pour point is dramatic when comparing esters with linear versus branched alcohol components of the same carbon number. For example, a study on dodecanedioic acid-based esters showed that di-2-ethylhexanol dodecanedioate (B1236620) had a pour point of -55°C, whereas its linear counterpart, dioctyl dodecanedioate, had a much higher pour point of 20°C. srce.hr This demonstrates that the ethyl group branch on the second carbon of the hexyl chain in the 2-ethylhexyl group is highly effective at inhibiting crystallization and improving cold flow properties. ukm.mysrce.hr
| Ester Compound | Alcohol Structure | Carbon Number (Alcohol) | Pour Point (°C) |
|---|---|---|---|
| Dihexyl Dodecanedioate | Linear | 6 | 10 |
| Di-2-methyl-1-butyl Dodecanedioate | Branched | 5 | -45 |
| Dioctyl Dodecanedioate | Linear | 8 | 20 |
| Di-2-ethylhexanol Dodecanedioate | Branched | 8 | -55 |
Data adapted from a study on dodecanedioic acid esters to illustrate the principle of branching on pour point. srce.hr
The oxidative stability of an ester is its resistance to degradation in the presence of oxygen, especially at high temperatures. machinerylubrication.com This degradation can lead to an increase in viscosity, the formation of sludge and varnish, and a decrease in lubricant performance. machinerylubrication.comacs.org The molecular structure of an ester plays a crucial role in its stability. mdpi.com
For esters, a key factor in thermal stability is the presence of hydrogen atoms on the β-carbon of the alcohol moiety. mdpi.com These hydrogens are susceptible to elimination reactions at high temperatures. The 2-ethylhexyl group in 2-Ethylhexyl decanoate possesses hydrogen atoms on its β-carbon, which might suggest a point of thermal vulnerability. However, branching in the alcohol residue generally has a beneficial effect on oxidative stability. mdpi.com Synthetic esters with shorter, branched fatty acid chains are often used when exceptional thermal stability is required because they tend to evaporate cleanly before undergoing oxidative polymerization, thus reducing the formation of deposits and varnish. machinerylubrication.comzslubes.com
Correlation between Molecular Structure and Biological Activity/Toxicity
The primary structural feature of this compound relevant to its biological activity is the ester linkage, which is susceptible to hydrolysis by enzymes such as esterases. industrialchemicals.gov.au In biological systems, it is anticipated that this compound will be hydrolyzed into its constituent components: 2-ethylhexanol (2-EH) and decanoic acid. industrialchemicals.gov.au
The biological activity and toxicity profile of the parent ester are therefore closely related to those of its hydrolysis products. industrialchemicals.gov.auindustrialchemicals.gov.au Decanoic acid is a naturally occurring fatty acid and is generally not associated with significant systemic toxicity. industrialchemicals.gov.au However, 2-ethylhexanol has been identified as a developmental toxicant in animal studies. industrialchemicals.gov.aucir-safety.org The developmental toxicity of 2-EH is considered the critical health effect. industrialchemicals.gov.au Therefore, the correlation between the molecular structure of 2-ethylhexyl esters and their biological activity is primarily defined by the metabolic cleavage of the ester bond, releasing 2-ethylhexanol. industrialchemicals.gov.auindustrialchemicals.gov.au
Studies on various 2-ethylhexyl esters, including 2-ethylhexyl stearate (B1226849) and others, have shown low acute oral and dermal toxicity, with a No Observed Adverse Effect Level (NOAEL) for repeated oral dosage in rats reported at 1000 mg/kg bw/day for fatty acids C8-C16, 2-ethylhexyl esters. industrialchemicals.gov.au The potential for toxicity is linked to the metabolic conversion to 2-EH. cir-safety.org
Relationship between Molecular Structure and Degradation Pathways
The degradation of this compound in the environment is expected to proceed via two primary pathways: oxidative degradation and biodegradation. The molecular structure dictates the mechanism and rate of these processes.
The oxidative degradation pathway is initiated by the reaction of atmospheric oxygen with the organic molecule, often at high temperatures, proceeding through a free-radical chain reaction. machinerylubrication.commdpi.com For esters, the C-O bond of the ester group can be a site for oxidative attack. mdpi.com
Biodegradation is a critical pathway for the environmental fate of this compound. The degradation of similar, more complex esters like di-(2-ethylhexyl) phthalate (B1215562) (DEHP) has been studied extensively and provides a model. The initial step in the aerobic biodegradation of phthalate esters is the enzymatic hydrolysis of one or both ester bonds. ntua.grresearchgate.net This process releases the alcohol (2-ethylhexanol) and the acid (phthalic acid in the case of DEHP). ntua.gr
By analogy, the biodegradation of this compound is expected to begin with hydrolysis to form 2-ethylhexanol and decanoic acid. These intermediates are then further metabolized by microorganisms. The branched structure of the 2-ethylhexyl moiety can make it more resistant to biodegradation than corresponding linear alkanes, as the branching can block the β-oxidation pathway used by bacteria to metabolize fatty acids. nih.gov Studies on 2-ethylhexyl nitrate, which also contains the 2-ethylhexyl group, have shown that its degradation can be slow and may lead to the accumulation of metabolites, indicating that the branched structure presents a metabolic challenge for microorganisms. nih.govchemicalbook.com
Advanced Applications and Performance Mechanisms of 2 Ethylhexyl Decanoate in Scientific Contexts
Lubricant Science and Tribological Mechanisms
2-Ethylhexyl decanoate (B1226879), an ester formed from 2-ethylhexanol and decanoic acid, serves as a synthetic lubricant base stock with applications stemming from its specific molecular structure. Its performance in lubrication is dictated by the interplay between the polar ester group and the nonpolar hydrocarbon chains.
The lubricating properties of esters like 2-ethylhexyl decanoate are fundamentally linked to the polarity of the ester functional group. This polarity drives the molecules to adsorb onto metallic surfaces, forming a thin, protective boundary film. This film physically separates moving surfaces, reducing direct metal-to-metal contact and thereby minimizing friction and adhesive wear. The effectiveness of this film depends on its ability to withstand shear forces and its orientation on the surface.
The branched structure of the 2-ethylhexyl group plays a crucial role in the molecule's performance. This branching disrupts the uniform packing of the molecules, which contributes to a lower pour point and better fluidity at low temperatures compared to straight-chain analogues. Research on various 2-ethylhexyl esters derived from plant oils has confirmed that these compounds possess high lubricity. The anti-wear mechanism of ester-based lubricants involves the formation of a sacrificial chemical film under the heat and pressure generated at contact points. koehlerinstrument.com This film, which has a lower shear strength than the metal itself, is worn away in place of the substrate material, protecting the underlying surfaces. koehlerinstrument.com While specific studies detailing the tribochemical reactions of this compound are limited, the general mechanism for esters involves the formation of organometallic compounds or a carbonaceous layer that mitigates wear. koehlerinstrument.com
The performance of a lubricant under extreme conditions, such as high temperatures and pressures, is limited by its thermal and oxidative stability. Ester-based lubricants, including this compound, can undergo degradation through several pathways. Thermal degradation, in the absence of oxygen, proceeds through free-radical chain mechanisms that can lead to the cleavage of molecules into smaller, more volatile fragments, increasing the vapor pressure of the system. scispace.com Studies on structurally similar diesters, such as di(2-ethylhexyl) adipate, show that degradation can result in the formation of deposits, which can interfere with machinery operation. dtic.mil
Oxidative degradation occurs in the presence of air and is often the primary limiting factor for a lubricant's useful life at high temperatures. researchgate.net The process is initiated by the formation of highly reactive radicals that attack the ester molecules, leading to a complex series of reactions that produce hydroperoxides, alcohols, ketones, and carboxylic acids. researchgate.net This degradation results in an increase in the lubricant's viscosity, the formation of sludge, and the generation of corrosive byproducts. researchgate.netncsu.edu Research indicates that branched-chain hydrocarbon structures, like the 2-ethylhexyl group, can be less thermally stable than their straight-chain counterparts due to steric effects and the formation of more stable intermediate free radicals. scispace.com
Under extreme pressure (EP) conditions, the lubricant film can break down, leading to catastrophic wear or seizing. koehlerinstrument.com Base oils like this compound are often formulated with EP additives, typically containing sulfur or phosphorus compounds. These additives react with metal surfaces under high heat and load to form a durable, protective tribochemical film that prevents failure. koehlerinstrument.comsyensqo.com
There is a significant trend toward developing bio-based lubricants to replace petroleum-derived products, driven by environmental concerns. zslubes.com this compound can be synthesized from renewable feedstocks, positioning it as a component in the formulation of second-generation biolubricants. Decanoic acid (capric acid) is a saturated fatty acid found in coconut and palm kernel oils, while 2-ethylhexanol can also be produced from bio-based sources.
The synthesis of esters using 2-ethylhexanol is a common strategy to improve the low-temperature properties of bio-lubricants, which is a notable drawback of first-generation vegetable oil-based lubricants. researchgate.net The ethyl branch in the alcohol moiety significantly lowers the pour point of the resulting ester. For instance, studies on 2-ethylhexyl esters of various fatty acids have demonstrated excellent cold flow properties and high viscosity indices, indicating less change in viscosity over a wide temperature range. researchgate.net The synthesis of these esters can be achieved through enzyme-catalyzed esterification, a green chemistry approach that offers high specificity and mild reaction conditions. ump.edu.mynih.gov
Below is a data table comparing the properties of various bio-based 2-ethylhexyl esters.
| Property | 2-Ethylhexyl Laurate | 2-Ethylhexyl Palmitate | 2-Ethylhexyl Pelargonate | Saturated Estolide 2-EH Ester (C10 capped) |
| Primary Bio-Source | Coconut/Palm Oil | Palm Oil | Pelargonic Acid | Oleic Acid, Decanoic Acid |
| Kinematic Viscosity @ 40°C (cSt) | Not specified | Not specified | 4.44 ump.edu.my | Not specified |
| Kinematic Viscosity @ 100°C (cSt) | Not specified | Not specified | 1.92 ump.edu.my | Not specified |
| Viscosity Index | High | High | 366 ump.edu.my | 172-196 researchgate.net |
| Pour Point (°C) | ~-40 (compared to methyl ester) | ~-40 (compared to methyl ester) | -24 ump.edu.my | -39 researchgate.net |
| Oxidation Stability | High | High | High (Saturated Structure) | High (Saturated Structure) |
Material Science and Polymer Modification
In material science, esters with long alkyl chains are widely used as additives to modify the properties of polymers, most notably as plasticizers.
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. diva-portal.org this compound, due to its molecular structure, can function as a plasticizer, particularly for polar polymers such as polyvinyl chloride (PVC). PVC in its pure form is a rigid and brittle material. The addition of a plasticizer transforms it into the flexible material used in applications like cable insulation, flooring, and films. diva-portal.org
While di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the benchmark plasticizer for PVC, concerns over its potential health effects have driven research into alternatives. specialchem.comresearchgate.net Non-phthalate esters like adipates, terephthalates, and other aliphatic esters are considered viable replacements. This compound falls into this broader class of aliphatic ester plasticizers. The function of these molecules is to soften the polymer, making it easier to process and enhancing its properties for end-use applications. The selection of a plasticizer depends on requirements for compatibility, permanence (low volatility and migration), efficiency, and low-temperature flexibility. diva-portal.org
The mechanism of plasticization involves the interaction of the plasticizer molecules with the polymer chains at a molecular level. Plasticizer molecules, such as this compound, embed themselves between the long polymer chains of a material like PVC. This spacing increases the "free volume" within the polymer matrix and disrupts the strong intermolecular forces (such as dipole-dipole interactions and van der Waals forces) that hold the polymer chains tightly together in a rigid structure. diva-portal.org
By reducing these intermolecular attractions, the plasticizer acts as an internal lubricant, allowing the polymer chains to slide past one another more easily. This increased molecular mobility results in a significant decrease in the material's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg is the hallmark of effective plasticization, leading to enhanced flexibility, reduced modulus, and increased elongation at break.
The table below illustrates the typical effects of an ester plasticizer on the mechanical properties of PVC.
| Property | Unplasticized PVC | PVC with Ester Plasticizer (Typical) |
| Hardness (Shore A/D) | High (e.g., 85D) | Lower (e.g., 60-90A) |
| Tensile Strength (MPa) | High (e.g., 40-50) | Lower (e.g., 15-25) |
| Elongation at Break (%) | Low (e.g., <50) | High (e.g., 200-450) |
| Glass Transition Temp. (Tg, °C) | ~82 | Significantly Lower (e.g., <0) |
Synthesis of Functional Materials Incorporating this compound Moieties
The direct polymerization of this compound as a monomer is not a common route for the synthesis of functional materials. Its chemical structure, a saturated ester, lacks the reactive double bonds typically required for addition polymerization. However, the 2-ethylhexyl moiety is a critical component in the synthesis of various functional polymers, primarily through the use of its acrylate counterpart, 2-ethylhexyl acrylate (2-EHA). 2-EHA is widely used to manufacture homopolymers and copolymers. synthomer.com It can be copolymerized with a variety of other monomers, including acrylic acid, methacrylates, styrene, and vinyl acetate (B1210297), to create polymers with specific properties. synthomer.com
The incorporation of the 2-ethylhexyl group into these polymers imparts key characteristics such as flexibility, water resistance, and improved adhesion. For instance, in the formulation of pressure-sensitive adhesives, the branched 2-ethylhexyl chain provides a low glass transition temperature (Tg), which is essential for the adhesive's tackiness at room temperature. ashland.com While this compound itself is not the reactive building block, it can be incorporated into material formulations as a functional additive. Its role as a plasticizer in polymers like polyvinyl chloride (PVC) is a well-established application for similar long-chain esters such as Di(2-ethylhexyl) phthalate (DEHP). epa.govnih.gov In this context, the molecule does not form covalent bonds with the polymer chain but is physically dispersed within the matrix, where it increases flexibility and durability.
Research into bio-based processes for creating plasticizers offers a sustainable route for incorporating these moieties into materials. For example, a bio-based process to synthesize di(2-ethylhexyl) adipate (DEHA), another widely used plasticizer, involves the enzyme-catalyzed esterification of adipic acid and 2-ethylhexanol. researchgate.net This approach, which can achieve high conversion rates in a solvent-free system, highlights a sustainable pathway for producing functional additives that can be incorporated into materials. researchgate.net
Green Solvent Research and Environmental Applications
In the pursuit of sustainable chemistry, this compound has been evaluated as a potential green solvent. Green solvents are sought as replacements for traditional petrochemical solvents and are characterized by low toxicity, biodegradability, and derivation from renewable resources. wikipedia.org this compound's properties, such as its high boiling point, low volatility, and lipophilic nature, make it a candidate for applications where traditional volatile organic compounds (VOCs) are problematic.
Its application as an emollient in the cosmetics industry, often as a replacement for cyclomethicones, is driven by its favorable safety profile and sensory characteristics. researchgate.net This use case aligns with green chemistry principles by replacing persistent or potentially harmful substances with more benign alternatives. Furthermore, esters derived from fatty acids and 2-ethylhexanol are explored as biolubricants and synthetic drilling fluids, leveraging their biodegradability and performance characteristics. researchgate.netnih.gov
Evaluation of Solvent Properties and Performance
The performance of a substance as a solvent is determined by its physical and chemical properties. For this compound, these properties indicate its suitability for specialized applications, particularly in formulations and as a non-volatile medium for reactions or extractions. Its high boiling point and low vapor pressure mean it evaporates slowly, which is advantageous in coatings, inks, and lubricants to control drying times and reduce VOC emissions. thegoodscentscompany.comchemicalbook.com Its insolubility in water and high octanol-water partition coefficient (logP) signify strong nonpolar, lipophilic characteristics, making it an effective solvent for oils, fats, and other hydrophobic substances. thegoodscentscompany.comchemicalbook.com
Solvent Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H36O2 | chemicalbook.com |
| Molecular Weight | 284.48 g/mol | chemicalbook.com |
| Boiling Point | 325-329 °C | chemicalbook.com |
| Density | ~0.86 g/cm³ | chemicalbook.com |
| Vapor Pressure | 0.000215 mmHg @ 25 °C (est.) | thegoodscentscompany.com |
| Water Solubility | 0.004287 mg/L @ 25 °C (est.) | thegoodscentscompany.com |
| LogP (Octanol/Water Partition Coefficient) | 7.762 (est.) | thegoodscentscompany.com |
Toxicological Safety Assessment for Sustainable Chemical Processes
A critical aspect of designating a chemical as "green" is a thorough assessment of its toxicological profile and that of its degradation products. For this compound, a key consideration is its expected hydrolysis into 2-ethylhexanol (2-EH) and decanoic acid through chemical or enzymatic processes. Therefore, the toxicological assessment for its use in sustainable processes must consider the properties of these parent and hydrolysis products.
Regulatory assessments of a group of 2-ethylhexyl esters provide key data for this evaluation. In studies conducted according to OECD guidelines, related compounds like 2-ethylhexyl stearate (B1226849) showed no clinical signs of maternal toxicity or treatment-related developmental effects at doses up to 1000 mg/kg bw/day. However, the hydrolysis product, 2-EH, is classified as a substance that may pose a risk of harm to the unborn child. Specifically, 2-EH has been shown to cause developmental toxicity in rats, with a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity reported at 130 mg/kg bw/day.
Genotoxicity assays for related C8-C16 2-ethylhexyl esters have returned negative results in both in vitro and in vivo tests. The common hydrolysis product, 2-EH, is also not considered to be genotoxic. From an acute toxicity standpoint, 2-ethylhexyl esters generally exhibit low toxicity, with dermal LD50 values in rats reported to be >2000 mg/kg bw for similar esters. This data is crucial for conducting risk characterizations in industrial settings to ensure that its use as a green solvent or in other sustainable applications does not pose an unacceptable risk to the environment or human health.
Toxicological Data for Sustainability Assessment of 2-Ethylhexyl Esters
| Endpoint | Test Substance/Group | Result | Guideline |
|---|---|---|---|
| Acute Dermal Toxicity (LD50) | 2-Ethylhexyl laurate | >2000 mg/kg bw (rat) | - |
| Repeated Oral Dose Toxicity (28-day, NOAEL) | Fatty acids C8-C16, 2-ethylhexyl esters | 1000 mg/kg bw/day | OECD TG 407 |
| Developmental Toxicity (NOAEL, maternal and developmental) | 2-Ethylhexyl stearate | 1000 mg/kg bw/day | OECD TG 414 |
| Developmental Toxicity of Hydrolysis Product (NOAEL) | 2-Ethylhexanol (2-EH) | 130 mg/kg bw/day (rat, oral) | - |
| Genotoxicity (in vitro & in vivo) | Fatty acids C8-C16, 2-ethylhexyl esters | Negative | - |
| Skin Sensitization | Fatty acids C8-C16, 2-ethylhexyl esters | Not a sensitizer | OECD TG 406 |
Regulatory Science, Risk Assessment, and Future Research Directions
Methodologies for Hazard and Risk Assessment
To address data gaps for chemicals without extensive experimental testing, regulatory bodies and researchers utilize alternative methods that leverage existing knowledge from structurally similar compounds and computational modeling. These approaches are essential for efficient, cost-effective, and ethically responsible chemical risk assessment. nih.govcanada.ca
Read-across is a prominent alternative method used in risk assessment to predict the properties or effects of a "target" substance by using data from one or more structurally similar "analogue" substances. canada.canih.gov This approach is predicated on the assumption that substances with similar chemical structures will have comparable physicochemical properties, metabolic pathways, and toxicological profiles. canada.caresearchgate.net For this method to be scientifically credible, a clear rationale for the similarity between the target and analogue compounds must be established. nih.govresearchgate.net
The formation of a chemical category is a key step in justifying a read-across approach. nih.gov This involves grouping substances that share a common functional group, a consistent pattern in the change of their properties, and a common mechanism or mode of action. nih.govresearchgate.net For alkyl esters, this grouping is often based on:
Structural Similarity: A common ester functional group and similar alkyl chain characteristics.
Metabolic Pathways: The likelihood of being hydrolyzed into common metabolites. For example, many 2-ethylhexyl esters are expected to hydrolyze to 2-ethylhexanol (2-EH) and the corresponding carboxylic acid. industrialchemicals.gov.au The toxicological profiles of these common metabolites are then critical to the assessment. nih.govindustrialchemicals.gov.au
Physicochemical Properties: Similarities in properties like molecular weight, water solubility, and partition coefficients, which influence absorption, distribution, metabolism, and excretion (ADME).
A notable example is the assessment of a group of "fatty acids C8-C16, 2-ethylhexyl esters" by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). The assessment relied on the common hydrolysis product, 2-EH, for which toxicological data were available, concluding that the esters in this group were not expected to be genotoxic. industrialchemicals.gov.au Similarly, a category of C1 – C8 alkyl methacrylate (B99206) esters was constructed to fill information gaps for human health endpoints, justified by their common functional groups and rapid hydrolysis. nih.gov
Table 1: Key Principles of Chemical Category Formation for Read-Across
| Principle | Description | Application to Esters |
|---|---|---|
| Structural Similarity | Chemicals possess a common backbone or functional group. | Grouping of esters based on a shared ester bond and similar alcohol/acid moieties (e.g., 2-ethylhexyl esters). |
| Common Precursors or Metabolites | Chemicals are metabolized via similar pathways to common breakdown products. | Esters hydrolyze to a common alcohol (e.g., 2-ethylhexanol) and varying carboxylic acids, allowing the toxicity profile to be informed by the metabolites. nih.govindustrialchemicals.gov.au |
| Consistent Physicochemical Properties | A gradual and predictable change in properties (e.g., boiling point, solubility) across the category. | Predicting the ADME properties of an untested ester based on the trends observed in tested category members. canada.ca |
| Shared (Toxico)dynamic Mechanisms | Chemicals are expected to elicit a similar biological response or mode of action. | Assuming that if the parent ester and its hydrolysis products show no evidence of a specific toxicity (e.g., genotoxicity), other esters in the category are also unlikely to be toxic via that mechanism. industrialchemicals.gov.au |
Computational toxicology, or in silico modeling, uses computer-based models to predict the potential toxicity of chemicals, thereby reducing reliance on animal testing and prioritizing substances for further evaluation. mdpi.comnih.gov These methods are integral to modern risk assessment, especially for compounds with limited empirical data like 2-Ethylhexyl decanoate (B1226879). nih.govcam.ac.uk
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate the molecular structure and physicochemical properties of a chemical with its biological activity or toxicity. mdpi.com A QSAR model developed for a class of esters could be used to predict the potential toxicity of 2-Ethylhexyl decanoate based on its specific structural features. mdpi.comnih.gov
Expert Rule-Based Systems: These models use a set of predefined structural rules and alerts, developed from existing toxicological knowledge, to identify chemical fragments associated with specific types of toxicity (e.g., genotoxicity). toxicology.org
Statistical-Based Models: These models are developed by applying machine learning algorithms to large datasets of chemicals with known toxicity profiles to identify complex patterns that can predict the toxicity of new chemicals. toxicology.orgekb.eg Regulatory guidance often recommends using both an expert rule-based and a statistical-based model to increase the confidence of a prediction. toxicology.org
Read-Across Software: Platforms like the OECD QSAR Toolbox are designed to facilitate chemical category formation and read-across by integrating experimental data, in silico predictions, and metabolic simulators. nih.gov
These computational tools can be applied to predict a range of toxicological endpoints, including acute toxicity, skin sensitization, and genotoxicity, providing crucial information for hazard identification and risk assessment. researchgate.netnih.gov
Table 2: Overview of Computational Toxicology Approaches
| Modeling Approach | Methodology | Application in Risk Assessment |
|---|---|---|
| QSAR Models | Statistically correlates molecular descriptors with toxicological endpoints. mdpi.com | Predicts specific toxicity values (e.g., LC50) or classifies a chemical's potential hazard (e.g., carcinogen/non-carcinogen). |
| Expert Rule-Based Systems | Identifies toxic potential based on the presence of structural fragments known to be associated with toxicity. toxicology.org | Screens for potential hazards like mutagenicity by identifying DNA-reactive substructures. |
| Statistical/Machine Learning Models | Uses algorithms (e.g., Random Forest, Support Vector Machines) to learn from large toxicological datasets and make predictions. cam.ac.ukekb.eg | Provides predictions for complex endpoints where simple structural rules may not apply. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. | Estimates internal dose concentrations at target tissues, improving the relevance of in vitro data and extrapolation from animals to humans. |
Identification of Knowledge Gaps in this compound Research
Despite the utility of predictive models and read-across, significant knowledge gaps for this compound and similar esters persist. The reliance on analogue data itself highlights a primary data gap: the lack of substance-specific experimental data. canada.ca For instance, the risk assessment of the structurally similar compound 2-ethylhexyl-2-ethylhexanoate relied on data from its hydrolysis products, 2-ethylhexanoic acid and 2-ethylhexanol, because substance-specific health effects data were not available. canada.ca
Key knowledge gaps likely applicable to this compound include:
Chronic Toxicity and Carcinogenicity: There is a general lack of long-term, substance-specific toxicity studies for many alkyl esters. While read-across can be used, subtle differences in metabolism or kinetics could lead to different chronic outcomes, which remains an area of uncertainty.
Developmental and Reproductive Toxicity: Although data from analogues like 2-ethylhexanoic acid and 2-ethylhexanol are often used to assess these endpoints, specific data on this compound would confirm the validity of these extrapolations and provide a more robust assessment. industrialchemicals.gov.au
Environmental Monitoring Data: Accurate assessment of human exposure requires comprehensive data on the presence of the chemical in various environmental media and consumer products. For less-studied compounds, such monitoring data is often scarce. nih.gov
Biomarkers of Exposure and Effect: The identification of specific metabolites or biological responses that can serve as biomarkers would significantly improve human exposure assessment and the ability to link exposure to potential health effects. No specific biomarkers of effect have been identified for many related esters like di(2-ethylhexyl)phthalate (DEHP). nih.gov
Genotoxicity Potential: While many simple esters are not considered genotoxic, a complete evaluation of the potential for DNA interaction, as was investigated for DEHP, is often lacking for specific esters. industrialchemicals.gov.aud-nb.info
Emerging Research Areas and Interdisciplinary Approaches
To address existing knowledge gaps and enhance the accuracy of risk assessment, regulatory science is moving towards the integration of New Approach Methodologies (NAMs) and interdisciplinary research strategies. nih.gov These approaches aim to provide more human-relevant, mechanistic data for chemical safety evaluation.
Emerging research areas relevant to the study of this compound include:
New Approach Methodologies (NAMs): This broad category includes in vitro assays using human cells, organ-on-a-chip technologies, and high-throughput screening methods. nih.govresearchgate.net These tools can provide data on a chemical's biological activity and help build a more complete picture of its potential hazard without using animal testing. researchgate.net
'Omics' Technologies: The use of toxicogenomics, proteomics, and metabolomics can help elucidate the mechanisms of action of a chemical by providing a global view of changes in genes, proteins, and metabolites within a biological system. This information is valuable for justifying chemical grouping for read-across and understanding pathways of toxicity. nih.govecetoc.org
Adverse Outcome Pathways (AOPs): An AOP is a conceptual framework that links a molecular initiating event (e.g., a chemical binding to a receptor) to an adverse outcome at the individual or population level through a series of key biological events. researchgate.net Developing AOPs for ester-induced toxicities could strengthen the scientific basis for predicting hazards across the entire chemical class.
Integrated Interdisciplinary Approaches: Future research will increasingly combine data from different fields. For example, an investigation into the health effects of DEHP integrated population data from the National Health and Nutrition Examination Survey (NHANES) with computational network toxicology and molecular docking simulations. nih.gov This type of approach, which links human exposure data with mechanistic modeling, represents a powerful new paradigm for investigating the potential health risks of environmental chemicals like this compound. nih.gov
By embracing these advanced methodologies, future research can provide a more comprehensive and mechanistically informed understanding of the potential risks associated with this compound, leading to more robust and reliable safety assessments.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-Ethylhexanol (2-EH) |
| 2-Ethylhexanoic acid |
| 2-Ethylhexyl-2-ethylhexanoate |
| Di(2-ethylhexyl)phthalate (DEHP) |
| Calcium 2-ethylhexanoate |
| Methyl esters |
| Triethyl phosphate |
| Tripropyl phosphate |
| Tributyl phosphate |
| Isopropyl propionate |
| Isopropyl decanoate |
| Isopropyl alcohol |
| Propionic acid |
Q & A
Q. How can 2-Ethylhexyl decanoate be synthesized in a laboratory setting, and what characterization methods confirm its purity and structure?
- Methodological Answer : this compound can be synthesized via esterification between decanoic acid and 2-ethylhexanol, catalyzed by acid (e.g., sulfuric acid) or immobilized lipases under solvent-free conditions . For enzymatic synthesis, parameters such as temperature (40–60°C), enzyme loading (5–15% w/w), and reaction time (6–24 hours) should be optimized. Post-synthesis, purity is confirmed using gas chromatography (GC) with flame ionization detection (FID), while structural elucidation employs nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl (C=O, ~1740 cm⁻¹) and alkyl chain signals .
Q. What are the recommended analytical techniques for quantifying this compound in complex mixtures?
- Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for volatile ester quantification, as demonstrated for ethyl decanoate in cork stoppers . For non-volatile matrices, liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns and acetonitrile/water mobile phases is suitable. Method validation should include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (90–110%) to ensure accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Methodological Answer : Safety protocols align with EU Regulation 1272/2008 (CLP) guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal contact and inhalation. Hazard data should be cross-referenced with IUCLID or reputable supplier SDSs, prioritizing flammability (flash point >100°C) and biodegradability assessments . Waste disposal must comply with local regulations for ester-containing organic residues.
Advanced Research Questions
Q. How can experimental design and machine learning optimize the enzymatic synthesis of this compound?
- Methodological Answer : A Box-Behnken design (BBD) can systematically vary factors like temperature, enzyme load, and substrate molar ratio to maximize yield. Data from BBD trials are used to train an artificial neural network (ANN) with a hyperbolic tangent transfer function and 6–10 hidden nodes, which predicts optimal conditions (e.g., 55°C, 12% enzyme load, 1:1.2 acid:alcohol ratio) . Model validation requires a root-mean-square error (RMSE) < 5% and R² > 0.95 between experimental and predicted yields .
Q. What strategies address discrepancies in physicochemical data (e.g., solubility, volatility) reported for this compound?
- Methodological Answer : Discrepancies arise from non-standardized measurement conditions. To resolve this, conduct comparative studies using controlled parameters (e.g., 25°C, 1 atm) and reference standards (e.g., pure hexadecane for volatility calibration). For solubility, use shake-flask methods with HPLC quantification in polar (water) and non-polar (hexane) solvents. Statistical tools like principal component analysis (PCA) can identify outlier datasets .
Q. How does the molecular structure of this compound influence its interactions in polymer or surfactant systems?
- Methodological Answer : The branched 2-ethylhexyl group enhances hydrophobicity and reduces crystallinity compared to linear esters, making it suitable as a plasticizer in polyvinyl chloride (PVC) or as a nonionic surfactant. Molecular dynamics (MD) simulations can model alkyl chain packing efficiency, while experimental validation via dynamic light scattering (DLS) assesses micelle formation in aqueous systems . Critical micelle concentration (CMC) studies using surface tension measurements further quantify surfactant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
